Dimethyl chloromalonate
Overview
Description
Dimethyl chloromalonate is an organic compound with the molecular formula C₅H₇ClO₄. It is a dialkyl 2-substituted malonate, specifically a dimethyl ester of chloromalonic acid. This compound is known for its versatility in organic synthesis, particularly in the formation of heterocycles and other complex molecules.
Mechanism of Action
Target of Action
Dimethyl chloromalonate, also known as dimethyl 2-chloromalonate, is a dialkyl 2-substituted malonate It’s known that carbanions of this compound can react with naphthoquinone derivatives .
Mode of Action
The interaction of this compound with its targets involves vicarious nucleophilic substitution or oxidative nucleophilic substitution of hydrogen processes . This means that the compound can replace a hydrogen atom in the target molecule with a nucleophile, leading to a change in the target’s structure and function.
Biochemical Pathways
It’s reported that this compound can react with hydroquinone and monosubstituted hydroquinones to afford 2-oxido-benzo[b]furan derivatives . This suggests that the compound may influence pathways involving these molecules.
Pharmacokinetics
The compound is a liquid at room temperature , which could influence its absorption and distribution in the body. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
Given its reactivity with naphthoquinone derivatives and hydroquinones , it’s plausible that the compound could alter the structure and function of these molecules, leading to downstream effects on cellular processes.
Biochemical Analysis
Biochemical Properties
Dimethyl chloromalonate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is known to interact with various enzymes and proteins, facilitating the formation of carbanions. These carbanions can react with naphthoquinone derivatives through vicarious nucleophilic substitution or oxidative nucleophilic substitution of hydrogen processes . Additionally, this compound reacts with hydroquinone and monosubstituted hydroquinones to produce 2-oxido-benzo[b]furan derivatives . These interactions highlight the compound’s importance in creating diverse chemical structures.
Cellular Effects
This compound has notable effects on cellular processes. It influences cell function by interacting with cellular signaling pathways and gene expression. The compound’s reactivity allows it to modify cellular metabolism, potentially affecting the production of various metabolites. Studies have shown that this compound can impact cell signaling pathways, leading to changes in gene expression and cellular metabolism . These effects underscore the compound’s potential in modulating cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form carbanions, which can interact with various biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. For instance, this compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These molecular interactions contribute to the compound’s diverse biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments. These temporal effects are crucial for understanding the compound’s long-term impact on biochemical processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate biochemical pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Studies have identified threshold effects, where the compound’s impact on cellular function becomes pronounced at specific dosage levels. Understanding these dosage effects is essential for determining safe and effective usage in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound can influence metabolic flux by altering the levels of specific metabolites. For example, this compound can participate in the synthesis of complex organic molecules, affecting the overall metabolic balance within cells . These interactions highlight the compound’s role in modulating metabolic pathways and influencing cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, this compound can accumulate in certain cellular compartments, affecting its localization and activity. These transport and distribution properties are crucial for understanding the compound’s overall impact on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to particular cellular compartments through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in specific cellular regions, contributing to its overall biochemical activity. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl chloromalonate is typically synthesized by the chlorination of dimethyl malonate. The process involves the use of sulfuryl chloride as the chlorinating agent. The reaction is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods: On an industrial scale, the preparation of this compound involves the following steps:
Chlorination: Dimethyl malonate is reacted with sulfuryl chloride in the presence of a catalyst.
Purification: The crude product is purified using silica gel filtration and other techniques to achieve the desired chemical purity.
Chemical Reactions Analysis
Types of Reactions: Dimethyl chloromalonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cyclocondensation Reactions: It reacts with dinucleophiles to form five-, six-, and seven-membered rings.
Common Reagents and Conditions:
Nucleophiles: Hydroquinone, monosubstituted hydroquinones, and naphthoquinone derivatives.
Conditions: Reactions are typically carried out under mild conditions with appropriate solvents and catalysts.
Major Products:
2-Oxido-benzo[b]furan Derivatives: Formed from reactions with hydroquinone.
Highly Functionalized Nitrocyclopropanes: Formed through stereoselective synthesis.
Scientific Research Applications
Dimethyl chloromalonate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including heterocycles and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Dimethyl Bromomalonate: Similar in structure but contains a bromine atom instead of chlorine.
Dimethyl Dichloromalonate: Contains two chlorine atoms, leading to different reactivity and applications.
Uniqueness: Dimethyl chloromalonate is unique due to its specific reactivity patterns and the ability to form a wide range of products through nucleophilic substitution and cyclocondensation reactions. Its versatility makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
dimethyl 2-chloropropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO4/c1-9-4(7)3(6)5(8)10-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBQBURECUEBKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049018 | |
Record name | Dimethyl chloromalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28868-76-0 | |
Record name | Propanedioic acid, 2-chloro-, 1,3-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28868-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl chloromalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028868760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl chloromalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl chloromalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.781 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYL CHLOROMALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH3S4XL5PI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dimethyl chloromalonate react with hydroquinones? What is the proposed mechanism?
A1: this compound reacts with hydroquinone and monosubstituted hydroquinones in the presence of sodium methoxide to yield 2-oxido-benzo[b]furan derivatives []. This reaction proceeds through an initial O-alkylation of the hydroquinone, followed by fragmentation and a 1,4-addition of dimethyl sodiomalonate to the transient 1,4-benzoquinone intermediate []. This method offers a valuable route to synthesize these heterocyclic compounds, which can be challenging to obtain via direct nucleophilic addition to 1,4-benzoquinones.
Q2: Can this compound be used in electrochemical reactions? Can you provide an example?
A2: Yes, this compound can participate in electrochemical reactions. For instance, it reacts with the electrochemically generated o-quinone from catechol via a Michael addition reaction []. This reaction has been studied using cyclic voltammetry and square wave voltammetry, revealing a linear relationship between the cathodic peak current and the concentration of this compound within specific concentration ranges []. These findings highlight the potential for using electrochemical techniques to study the reactivity of this compound and its derivatives.
Q3: Beyond its use in reactions with phenols, are there other synthetic applications of this compound?
A3: this compound serves as a valuable precursor in synthesizing heterocyclic compounds. One example is the preparation of 4,5,6-trichloropyrimidine, a significant heterocycle in medicinal chemistry. A reported method utilizes this compound and formamidine acetate in a two-step process, achieving a 64% overall yield on a gram scale []. This highlights the utility of this compound in constructing complex heterocyclic structures relevant to various fields, including drug discovery.
Q4: Can this compound be used in stereoselective reactions?
A4: Yes, this compound has been successfully employed in stereoselective synthesis. A recent study demonstrated its use in the organocatalytic asymmetric synthesis of nitrocyclopropanes []. This methodology involves the tertiary amine-catalyzed Michael addition of this compound to nitroolefins, followed by a DBU-mediated cyclization, resulting in the formation of nitrocyclopropanes with high diastereoselectivity []. This example illustrates the potential of this compound in developing new and efficient methods for stereoselective synthesis, a crucial aspect of modern organic chemistry, particularly in pharmaceutical development.
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